Phomoxanthone A

Vue d'ensemble

Description

Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .

Synthesis Analysis

The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis

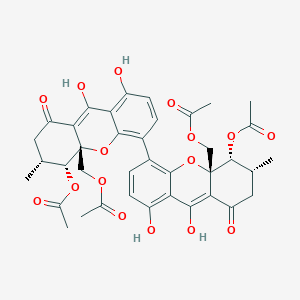

Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis

PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical And Chemical Properties Analysis

Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .Applications De Recherche Scientifique

Summary of the Application

Phomoxanthone A has been identified as a novel target of Carbamoyl-Phosphate Synthase 1 (CPS1), a mitochondrial enzyme . CPS1 plays a crucial role in the urea cycle, which is the primary pathway for the disposal of excess nitrogen in mammals .

Methods of Application or Experimental Procedures

The identification of CPS1 as a target of Phomoxanthone A was achieved through a multi-disciplinary strategy, including drug affinity response target stability and targeted limited proteolysis . Molecular docking was also used to provide detailed insights into the ligand/target interaction sites .

Results or Outcomes

Phomoxanthone A was found to stimulate the activity of CPS1 . This discovery suggests that Phomoxanthone A could be a promising molecule for the development of new leads in counteracting hyperammonemia states .

2. Anticancer Therapy

Summary of the Application

Phomoxanthone A has shown potent anti-tumor activity, particularly against solid tumor cell lines, including cisplatin-resistant ones, and blood cancer cell lines . It has also been found to activate immune cells, which could aid in combating resistance during cancer chemotherapy .

Methods of Application or Experimental Procedures

Phomoxanthone A was tested against a panel of tumor cell lines. Its effects on immune cells were also studied .

Results or Outcomes

Phomoxanthone A demonstrated strong anti-tumor activity, with IC50 values in the submicromolar range . It was found to induce caspase 3 dependent apoptosis in cancer cells . At the same time, it was shown to activate murine T-lymphocytes, NK cells, and macrophages .

3. Mitochondrial Dynamics Research

Summary of the Application

Phomoxanthone A has been found to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact . This process was shown to be independent from the mitochondrial fission and fusion regulators DRP1 and OPA1 .

Methods of Application or Experimental Procedures

The effects of Phomoxanthone A on mitochondrial dynamics were studied using various cell biology techniques, including fluorescence microscopy to visualize the mitochondria .

Results or Outcomes

Phomoxanthone A was found to induce a unique form of mitochondrial fission, providing a new tool for studying mitochondrial dynamics .

4. Antimicrobial Activity

Summary of the Application

Xanthones, including Phomoxanthone A, have shown a wide variety of biological activities, including antimicrobial properties .

Methods of Application or Experimental Procedures

The antimicrobial activity of Phomoxanthone A would be tested against a range of bacterial and fungal strains .

Results or Outcomes

While specific results for Phomoxanthone A are not mentioned, xanthones in general have demonstrated significant antimicrobial activity .

5. Research Tool for Studying Mitochondrial Membrane Dynamics

Summary of the Application

Phomoxanthone A has been found to be a useful research tool in the study of mitochondrial membrane dynamics, particularly non-canonical mitochondrial fission and remodelling of the mitochondrial matrix .

Methods of Application or Experimental Procedures

The effects of Phomoxanthone A on mitochondrial dynamics are studied using various cell biology techniques .

Results or Outcomes

Phomoxanthone A has been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .

6. Antimalarial Activity

Summary of the Application

Xanthones, including Phomoxanthone A, have shown a wide variety of biological activities, including antimalarial properties .

Methods of Application or Experimental Procedures

The antimalarial activity of Phomoxanthone A would be tested against a range of Plasmodium species .

Results or Outcomes

While specific results for Phomoxanthone A are not mentioned, xanthones in general have demonstrated significant antimalarial activity .

Safety And Hazards

Propriétés

IUPAC Name |

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZNQUALWMDDN-ACMZUNAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098707 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phomoxanthone A | |

CAS RN |

359844-69-2 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

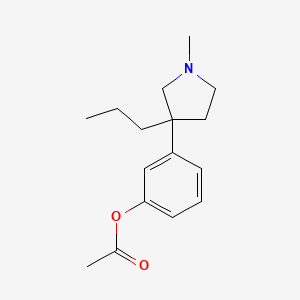

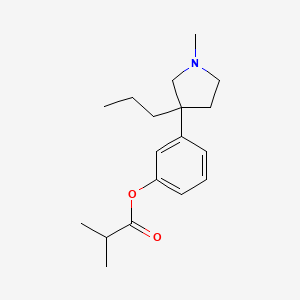

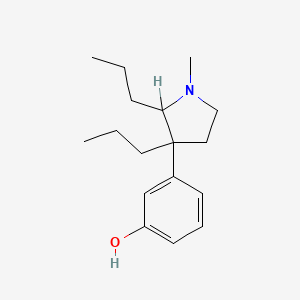

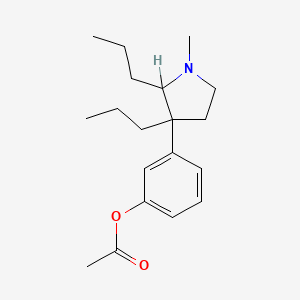

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.